molecular formula C6H8ClNOS B12352316 2-Oxo-2-(thiophen-2-yl)ethan-1-aminium chloride

2-Oxo-2-(thiophen-2-yl)ethan-1-aminium chloride

Cat. No.: B12352316
M. Wt: 177.65 g/mol
InChI Key: RNJUEQIEGMCUJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-thiophen-2-ylethanone hydrochloride typically involves the reaction of thiophene-2-carbaldehyde with ammonia and a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In industrial settings, the production of 2-Amino-1-thiophen-2-ylethanone hydrochloride may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The compound is typically produced in large quantities and purified through recrystallization or other suitable techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-thiophen-2-ylethanone hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1-thiophen-2-ylethanone hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-thiophen-2-ylethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-thiophen-2-ylethanone
  • 2-Amino-1-thiophen-2-ylpropanone
  • 2-Amino-1-thiophen-2-ylbutanone

Uniqueness

2-Amino-1-thiophen-2-ylethanone hydrochloride is unique due to its specific combination of an amino group and a thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H8ClNOS

Molecular Weight

177.65 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl)azanium;chloride

InChI

InChI=1S/C6H7NOS.ClH/c7-4-5(8)6-2-1-3-9-6;/h1-3H,4,7H2;1H

InChI Key

RNJUEQIEGMCUJF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C[NH3+].[Cl-]

Origin of Product

United States

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